3-Formil-1H-indazol-7-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

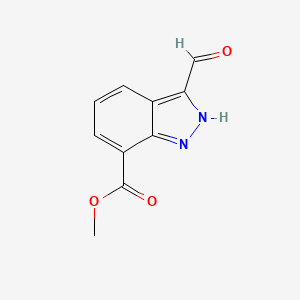

Methyl 3-formyl-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Aplicaciones Científicas De Investigación

Methyl 3-formyl-1H-indazole-7-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.

Mecanismo De Acción

Target of Action

Methyl 3-formyl-1H-indazole-7-carboxylate is a derivative of indazole . Indazoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . .

Mode of Action

Indazole derivatives, in general, have been found to inhibit, regulate, and/or modulate various kinases, playing a role in the treatment of diseases such as cancer .

Biochemical Pathways

Indazole derivatives are known to interact with various biochemical pathways, influencing cell biology .

Pharmacokinetics

The compound’s molecular weight is 20418, and it has a LogP value of 102 , which may influence its bioavailability.

Result of Action

Indazole derivatives, in general, have been found to exhibit various biologically vital properties .

Action Environment

It is recommended to store the compound in an inert atmosphere at 2-8°c .

Análisis Bioquímico

Biochemical Properties

Methyl 3-formyl-1H-indazole-7-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of kinase activity, affecting various cellular processes. Additionally, Methyl 3-formyl-1H-indazole-7-carboxylate can bind to specific receptors on the cell surface, influencing signal transduction pathways .

Cellular Effects

Methyl 3-formyl-1H-indazole-7-carboxylate has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis. This compound can also affect the expression of genes involved in cell growth and survival, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Methyl 3-formyl-1H-indazole-7-carboxylate involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, Methyl 3-formyl-1H-indazole-7-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-formyl-1H-indazole-7-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that Methyl 3-formyl-1H-indazole-7-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of Methyl 3-formyl-1H-indazole-7-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

Methyl 3-formyl-1H-indazole-7-carboxylate is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which are involved in the oxidation of organic substances. The compound can also interact with cofactors like NADPH, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of Methyl 3-formyl-1H-indazole-7-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biological effects .

Subcellular Localization

Methyl 3-formyl-1H-indazole-7-carboxylate exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been shown to localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Additionally, it can be found in the cytoplasm, where it can interact with various signaling proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-formyl-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine derivatives, followed by cyclization and esterification steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Oxidation: The formyl group in Methyl 3-formyl-1H-indazole-7-carboxylate can undergo oxidation to form carboxylic acids.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Hydroxymethyl derivatives.

Substitution: Various substituted indazole derivatives.

Comparación Con Compuestos Similares

Methyl 1H-indazole-3-carboxylate: Lacks the formyl group, resulting in different reactivity and applications.

3-Formylindole: Similar formyl group but different ring structure, leading to distinct chemical behavior.

Uniqueness: Methyl 3-formyl-1H-indazole-7-carboxylate is unique due to the presence of both the formyl and ester groups, which provide versatile reactivity for various synthetic applications. Its structure allows for multiple functionalization possibilities, making it a valuable compound in medicinal chemistry and organic synthesis .

Actividad Biológica

Methyl 3-formyl-1H-indazole-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme modulation. This article summarizes its biochemical properties, mechanisms of action, and relevant research findings.

Methyl 3-formyl-1H-indazole-7-carboxylate has a molecular weight of 204.18 g/mol and exhibits a LogP value of 1.02, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems.

Target Interactions

The compound acts primarily through interactions with various kinases, which are pivotal in signaling pathways that regulate cell proliferation, survival, and apoptosis. Indazole derivatives have been shown to inhibit these kinases, suggesting their potential as therapeutic agents against cancer.

Biochemical Pathways

Methyl 3-formyl-1H-indazole-7-carboxylate modulates several key cellular processes:

- Cell Cycle Regulation : It induces cell cycle arrest in various cancer cell lines.

- Apoptosis Induction : The compound has been shown to promote apoptosis by altering the expression of proteins involved in the apoptotic pathway, such as Bcl-2 and Bax .

Antitumor Activity

Research indicates that methyl 3-formyl-1H-indazole-7-carboxylate demonstrates significant antitumor activity. In vitro studies reveal that it can inhibit the proliferation of cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth:

- K562 Cell Line : Exhibited an IC50 value of approximately 5.15 µM, showing selectivity against normal cells (HEK-293) with an IC50 of 33.2 µM .

Cellular Effects

The compound influences various cellular functions:

- Gene Expression : It modulates the expression of genes involved in cell growth and apoptosis.

- Metabolic Changes : Alters cellular metabolism by interacting with key metabolic pathways.

Case Studies

- In Vitro Studies : A study assessed the antiproliferative effects on K562 leukemia cells. Treatment with varying concentrations led to increased apoptosis rates (up to 37.72% at higher doses) and significant changes in apoptosis-related protein expression .

- Comparative Analysis : A comparative study involving other indazole derivatives showed that methyl 3-formyl-1H-indazole-7-carboxylate had superior activity against specific cancer cell lines compared to traditional chemotherapeutics like doxorubicin, which had an IC50 of 0.3 µM .

Summary of Findings

| Parameter | Value |

|---|---|

| Molecular Weight | 204.18 g/mol |

| LogP | 1.02 |

| K562 IC50 | 5.15 µM |

| HEK-293 IC50 | 33.2 µM |

| Apoptosis Rate | Up to 37.72% (at high doses) |

Propiedades

IUPAC Name |

methyl 3-formyl-2H-indazole-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-8(5-13)11-12-9(6)7/h2-5H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPVQYHYAQLCDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C(NN=C21)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.